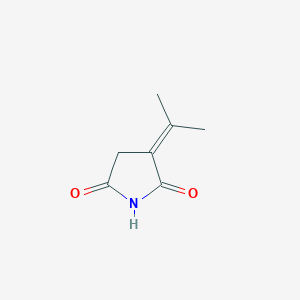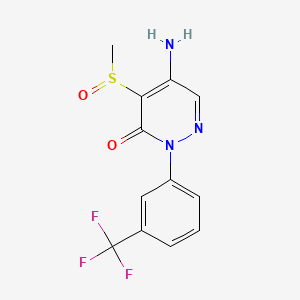
3(2H)-Pyridazinone, 5-amino-4-(methylsulfinyl)-2-(3-(trifluoromethyl)phenyl)-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-Amino-4-(methylsulfinyl)-2-(3-(trifluoromethyl)phenyl)pyridazin-3(2H)-one is a heterocyclic compound that features a pyridazine ring substituted with various functional groups
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 5-Amino-4-(methylsulfinyl)-2-(3-(trifluoromethyl)phenyl)pyridazin-3(2H)-one typically involves multi-step organic reactions. One common route includes the following steps:
Formation of the Pyridazine Ring: Starting from a suitable dicarbonyl compound, the pyridazine ring is formed through a condensation reaction with hydrazine.
Introduction of the Trifluoromethyl Group: The trifluoromethyl group is introduced via a nucleophilic substitution reaction using a trifluoromethylating agent.
Sulfoxidation: The methylsulfinyl group is introduced by oxidation of a methylthio precursor using an oxidizing agent such as hydrogen peroxide or m-chloroperbenzoic acid.
Amination: The amino group is introduced through a nucleophilic substitution reaction using an appropriate amine source.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for reaction conditions, and cost-effective reagents.
Analyse Des Réactions Chimiques
Types of Reactions
Oxidation: The methylsulfinyl group can undergo further oxidation to form a sulfone.
Reduction: The nitro group, if present, can be reduced to an amino group.
Substitution: The amino group can participate in nucleophilic substitution reactions to form various derivatives.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Catalytic hydrogenation, metal hydrides.
Substitution: Alkyl halides, acyl chlorides.
Major Products
Sulfoxide to Sulfone: Further oxidation of the sulfoxide group.
Amino Derivatives: Formation of various substituted amino derivatives.
Applications De Recherche Scientifique
Chemistry
Catalysis: Used as a ligand in transition metal catalysis.
Organic Synthesis: Intermediate in the synthesis of more complex molecules.
Biology
Enzyme Inhibition: Potential inhibitor of specific enzymes due to its structural features.
Antimicrobial Activity: Exhibits antimicrobial properties against certain bacterial strains.
Medicine
Drug Development: Investigated for its potential as a therapeutic agent in treating various diseases.
Industry
Materials Science: Used in the development of new materials with specific electronic properties.
Mécanisme D'action
The mechanism of action of 5-Amino-4-(methylsulfinyl)-2-(3-(trifluoromethyl)phenyl)pyridazin-3(2H)-one involves its interaction with specific molecular targets. For example, it may inhibit enzyme activity by binding to the active site, thereby preventing substrate binding and subsequent catalysis. The trifluoromethyl group enhances its lipophilicity, aiding in membrane permeability and target interaction.
Comparaison Avec Des Composés Similaires
Similar Compounds
5-Amino-4-(methylthio)-2-(3-(trifluoromethyl)phenyl)pyridazin-3(2H)-one: Similar structure but with a methylthio group instead of a methylsulfinyl group.
5-Amino-4-(methylsulfonyl)-2-(3-(trifluoromethyl)phenyl)pyridazin-3(2H)-one: Similar structure but with a methylsulfonyl group instead of a methylsulfinyl group.
Uniqueness
The presence of the methylsulfinyl group in 5-Amino-4-(methylsulfinyl)-2-(3-(trifluoromethyl)phenyl)pyridazin-3(2H)-one imparts unique chemical properties, such as increased polarity and potential for specific interactions with biological targets, distinguishing it from its analogs.
Propriétés
Numéro CAS |
121442-71-5 |
|---|---|
Formule moléculaire |
C12H10F3N3O2S |
Poids moléculaire |
317.29 g/mol |
Nom IUPAC |
5-amino-4-methylsulfinyl-2-[3-(trifluoromethyl)phenyl]pyridazin-3-one |
InChI |
InChI=1S/C12H10F3N3O2S/c1-21(20)10-9(16)6-17-18(11(10)19)8-4-2-3-7(5-8)12(13,14)15/h2-6H,16H2,1H3 |
Clé InChI |
NUTSXXIXRWFYJA-UHFFFAOYSA-N |
SMILES canonique |
CS(=O)C1=C(C=NN(C1=O)C2=CC=CC(=C2)C(F)(F)F)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



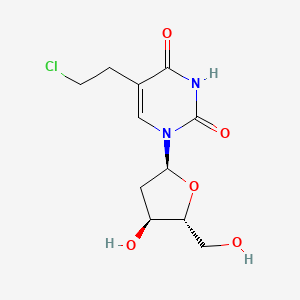
![(2E)-2-[[5-(4-chlorophenyl)-1,3,4-oxadiazol-2-yl]imino]-1,3-thiazolidin-4-one](/img/structure/B12926553.png)
![6-[(4-Methylphenoxy)methyl]-2-sulfanylidene-2,3-dihydropyrimidin-4(1H)-one](/img/structure/B12926556.png)
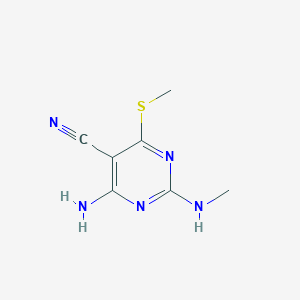


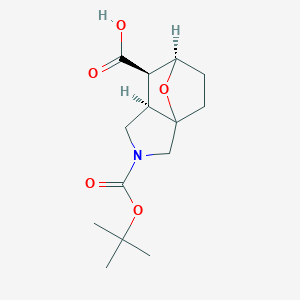
![4,5-Dichloro-2-[(1H-1,2,3-triazol-1-yl)methyl]aniline](/img/structure/B12926575.png)
![3-Isoxazolecarboxamide, 5-[[(3-chlorophenyl)thio]methyl]-N-hydroxy-](/img/structure/B12926585.png)

